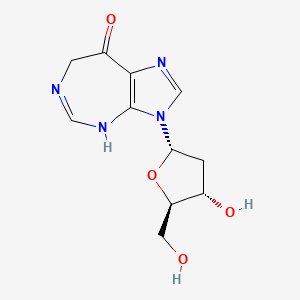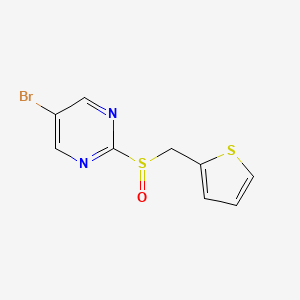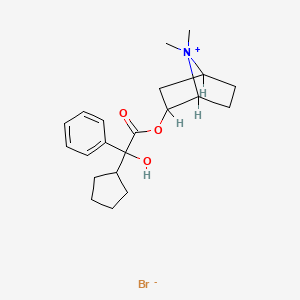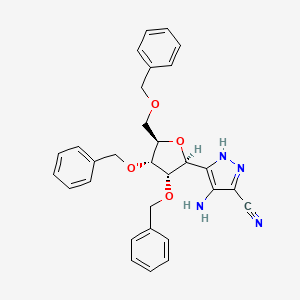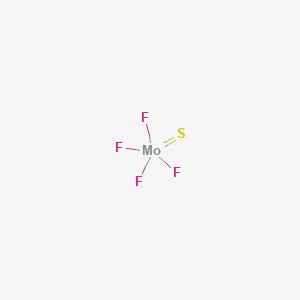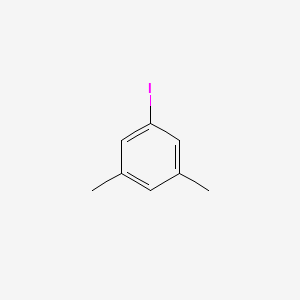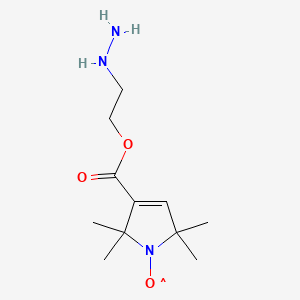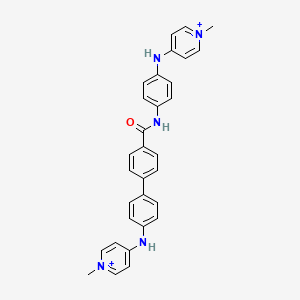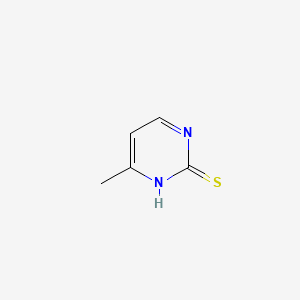
16-(9-Anthroyloxy)palmitic acid
概要
説明
16-(9-Anthroyloxy)palmitic acid (16-AP) is a bifunctional molecule with carboxyl and 9-anthroyloxy groups attached at both ends of the hydrocarbon chain . It has a molecular formula of C31H40O4 and a molecular weight of 476.6 g/mol .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) . The Canonical SMILES is C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 476.6 g/mol, XLogP3-AA of 10.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 18, Exact Mass of 476.29265975 g/mol, Monoisotopic Mass of 476.29265975 g/mol, Topological Polar Surface Area of 63.6 Ų, Heavy Atom Count of 35, and Formal Charge of 0 .科学的研究の応用
Interaction with Lipids in Monolayers and Micelles : 16-AP has been studied for its interactions with different lipids in monolayer formations. It shows distinct orientation behavior based on the type of lipid it interacts with, such as phosphatidylcholine and cholesterol. This property makes 16-AP useful in studying lipid membrane dynamics and phase transitions (Nakagaki, Tomita, & Handa, 1985).
Spectroscopic Probe in Liposomes : As a spectroscopic probe, 16-AP has been used to study the polarity and environmental properties of micelles and liposomes. This helps in understanding the structural and dynamic differences between these molecular assemblies (Handa, Matsuzaki, & Nakagaki, 1987).
Fluorescence Studies : The fluorescence decay properties of 16-AP have been investigated in various environments, including egg phosphatidylcholine vesicles. These studies help in understanding the interactions of 16-AP with lipid membranes and its potential as a fluorescent probe in biological systems (Matayoshi & Kleinfeld, 1981).
Photoinduced Electron Transfer in Films : Research on 16-AP has also extended to photoinduced electron transfer studies in Langmuir−Blodgett films. This is significant for understanding electron transfer mechanisms in biological systems (Sluch, Samuel, Beeby, & Petty, 1998).
Fluorescence Anisotropy Studies : The rotational mobility and fluorescence anisotropy of 16-AP in various environments, including dipalmitoylphosphatidylcholine vesicles, have been investigated. These studies provide insights into the microenvironment at different depths of lipid bilayers (Vincent, de Foresta, Gallay, & Alfsen, 1982).
作用機序
16-(9-Anthroyloxy)palmitic acid has been studied for its interaction with lipids in monolayer states . It takes two orientations in a monolayer state, horizontal and vertical, depending on the surface pressure of the monolayer . It has been suggested that flexible lipids readily accommodate the rough hydrophobic surface of integral proteins and stabilize the structure of the protein, while rigid lipids such as cholesterol are removed from the immediate environment of the membrane protein .
Safety and Hazards
The safety data sheet for 16-(9-Anthroyloxy)palmitic acid suggests using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas . In case of skin contact, it is advised to wash off with soap and plenty of water .
将来の方向性
16-(9-Anthroyloxy)palmitic acid has been studied in the context of photoinduced electron transfer (PET) in Langmuir−Blodgett (LB) layers . It has also been studied for its nonideal mixing with fatty acid in monolayers . These studies suggest potential future directions in understanding the interactions of this compound with other molecules and its behavior in different environments.
特性
IUPAC Name |
16-(anthracene-9-carbonyloxy)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O4/c32-29(33)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-35-31(34)30-27-20-15-13-18-25(27)24-26-19-14-16-21-28(26)30/h13-16,18-21,24H,1-12,17,22-23H2,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCVHINTMVNEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215120 | |
| Record name | 16-(9-Anthroyloxy)palmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64821-29-0 | |
| Record name | 16-(9-Anthroyloxy)palmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064821290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-(9-Anthroyloxy)palmitic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



